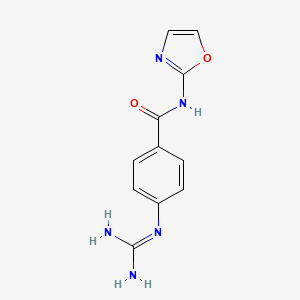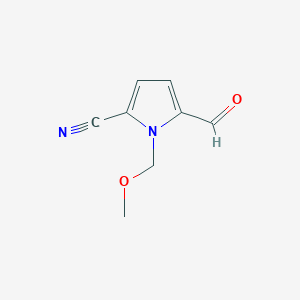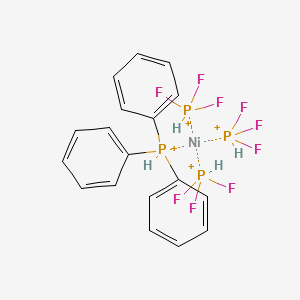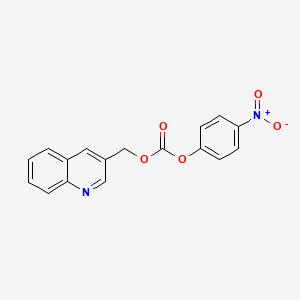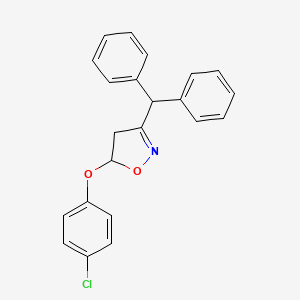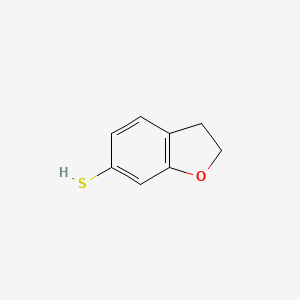
2,3-Dihydro-1-benzofuran-6-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydrobenzofuran-6-thiol is a sulfur-containing heterocyclic compound It features a benzofuran ring system with a thiol group (-SH) attached at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobenzofuran-6-thiol typically involves the cyclization of appropriate precursorsAnother approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of 2,3-Dihydrobenzofuran-6-thiol can be achieved through eco-friendly methods such as fast pyrolysis of biomass. For instance, the fast pyrolysis of Dendrocalamus asper biomass has been shown to yield significant quantities of 2,3-Dihydrobenzofuran-6-thiol .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydrobenzofuran-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Thioethers.
Aplicaciones Científicas De Investigación
2,3-Dihydrobenzofuran-6-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The biological activity of 2,3-Dihydrobenzofuran-6-thiol is primarily attributed to its ability to interact with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its anticancer and antibacterial activities, where it disrupts essential cellular processes .
Comparación Con Compuestos Similares
Benzofuran: Lacks the thiol group, resulting in different chemical and biological properties.
2,3-Dihydrobenzofuran: Similar structure but without the thiol group, leading to reduced reactivity in certain reactions.
Benzothiophene: Contains a sulfur atom in the ring, offering different electronic properties and reactivity.
Uniqueness: 2,3-Dihydrobenzofuran-6-thiol is unique due to the presence of both the benzofuran ring and the thiol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
90590-08-2 |
|---|---|
Fórmula molecular |
C8H8OS |
Peso molecular |
152.22 g/mol |
Nombre IUPAC |
2,3-dihydro-1-benzofuran-6-thiol |
InChI |
InChI=1S/C8H8OS/c10-7-2-1-6-3-4-9-8(6)5-7/h1-2,5,10H,3-4H2 |
Clave InChI |
IZGCQLXWBUWPGO-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=CC(=C2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dihydro-5-[2-(4-methyl-3-cyclohexen-1-YL)propyl]furan-2(3H)-one](/img/structure/B15210305.png)
![Carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B15210307.png)
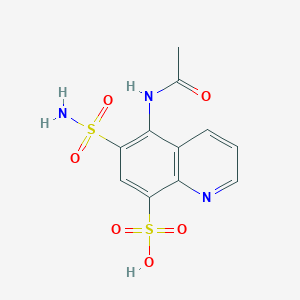
![3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15210313.png)

![2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B15210323.png)
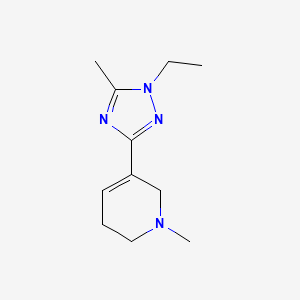
![3-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanamido}-N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}benzamide](/img/structure/B15210332.png)
